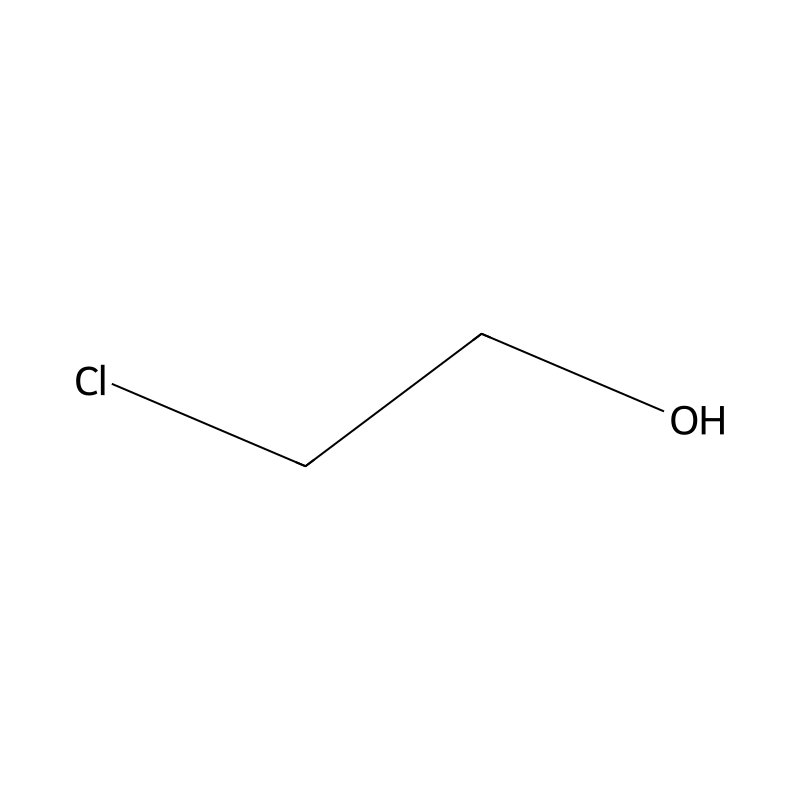

2-Chloroethanol

ClCH2CH2OH

C2H5ClO

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

ClCH2CH2OH

C2H5ClO

Molecular Weight

InChI

InChI Key

SMILES

solubility

12.42 M

SOL IN ALL PROPORTIONS IN WATER, ALC, ORG SOLVENTS; SLIGHTLY SOL IN ETHER

SOL IN VARIOUS RESINS

Infinitely soluble in aqueous solution (1X10+6 mg/l @ 25 °C)

Solubility in water: miscible

Miscible

Synonyms

Canonical SMILES

2-Chloroethanol, also known as ethylene chlorohydrin or glycol chlorohydrin, is an organic compound with the chemical formula HOCH₂CH₂Cl. It is classified as the simplest beta-halohydrin, characterized by a colorless liquid form and a pleasant ether-like odor. This compound is miscible with water and exhibits bifunctional properties, containing both an alkyl chloride and an alcohol functional group .

2-Chloroethanol is a hazardous compound and should be handled with caution. Here are some key safety concerns:

- Toxicity: It is highly toxic if swallowed, inhaled, or absorbed through the skin []. Exposure can cause severe health effects, including organ damage and death [].

- Flammability: It is a flammable liquid and its vapor can form explosive mixtures with air [].

- Reactivity: It can react violently with oxidizers, releasing toxic fumes [].

Precursor and Solvent:

- Due to its reactive nature, 2-Chloroethanol serves as a valuable precursor in the synthesis of various organic compounds, including:

- Pharmaceuticals: It is used in the production of ethanolamine derivatives, which are building blocks for numerous pharmaceuticals [].

- Plasticizers: It contributes to the synthesis of thiodiglycol, a common plasticizer [].

- Dyes: This compound aids in the preparation of specific dyes through the alkylation of aniline derivatives [].

- Additionally, 2-Chloroethanol finds use as a solvent in research due to its ability to dissolve various materials, including:

Research on Toxicity and Safety:

- Given its inherent toxicity, 2-Chloroethanol is subject to extensive research to understand its toxicological effects and develop safety protocols for its handling and disposal.

- Studies investigate its potential to cause carcinogenicity, neurotoxicity, and other adverse health effects [, ].

Research on Mitigation Strategies:

- The hazardous nature of 2-Chloroethanol necessitates research on mitigation strategies to minimize environmental and human health risks associated with its use.

- This includes exploring alternative solvents and developing safe handling practices for research laboratories.

Additionally, it can be converted into ethylene oxide through a reaction with sodium hydroxide:

This transformation was historically significant as 2-chloroethanol was once widely used as a precursor for ethylene oxide production .

The biological activity of 2-chloroethanol has been studied primarily in the context of its toxicity. It is classified as a hazardous substance, with an LD₅₀ value of 89 mg/kg in rats, indicating significant acute toxicity. Prolonged exposure can lead to symptoms such as dizziness, headache, and respiratory distress. Furthermore, it is known to be harmful to aquatic organisms . Its metabolic pathway involves conversion to chloroacetaldehyde and subsequently to chloroacetate, which can have implications for environmental health due to its persistence in ecosystems .

2-Chloroethanol has several important applications across various industries:

- Pharmaceuticals: Used in the synthesis of various drugs.

- Biocides: Acts as a precursor in the production of antimicrobial agents.

- Plasticizers: Involved in the manufacture of flexible plastics.

- Dyes: Employed in dye production through alkylation reactions with aniline derivatives.

- Solvent: Utilized as a solvent for cellulose acetate and ethyl cellulose, among others .

Several compounds share structural or functional similarities with 2-chloroethanol. Here are some notable examples:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Ethanol | C₂H₅OH | A common alcohol used widely as a solvent and fuel. |

| Chloroacetic Acid | ClCH₂COOH | A halogenated carboxylic acid used in organic synthesis. |

| Ethylene Glycol | C₂H₆O₂ | A diol used primarily as an antifreeze agent and solvent. |

| 1-Chloro-2-propanol | C₃H₇ClO | A chlorinated alcohol used in organic synthesis. |

| 1,2-Dichloroethane | C₂H₄Cl₂ | A solvent and intermediate in chemical synthesis. |

Uniqueness of 2-Chloroethanol: What distinguishes 2-chloroethanol from these compounds is its specific bifunctional nature (containing both alcohol and alkyl chloride groups), which allows it to participate in diverse

Molecular Structure and Basic Characteristics

2-Chloroethanol consists of a two-carbon chain with a chlorine atom attached to the β-carbon and a hydroxyl group on the α-carbon. Its molecular weight is 80.51 g/mol, and it exhibits a density of 1.201 g/mL at 25°C. Key properties include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 128–131°C | |

| Melting Point | -62.6°C to -69°C | |

| Vapor Pressure | 5 mmHg at 20°C | |

| Flash Point | 55°C (closed cup) | |

| Solubility in Water | Miscible |

The compound’s polar nature enables solubility in polar solvents like ethanol and acetone, while its flammability (explosive limits: 4.9–15.9% v/v) necessitates careful handling.

Synthesis and Production

2-Chloroethanol is traditionally synthesized via the reaction of ethylene oxide with hydrochloric acid:

$$ \text{C}2\text{H}4\text{O} + \text{HCl} \rightarrow \text{C}2\text{H}5\text{ClO} $$

This exothermic process yields high-purity product under controlled conditions. Industrial production has declined due to safety concerns, but small-scale synthesis persists for specialty chemicals.

Applications

Industrial and Agricultural Uses

Historically, 2-chloroethanol served as an intermediate in ethylene oxide production. Current applications include:

- Solvent: Used in dye manufacturing and cellulose processing.

- Agriculture: Employed to accelerate grape growth in Taiwan, despite associated poisoning risks.

- Pharmaceuticals: Precursor for antimalarial drugs and anticonvulsants.

Toxicology and Health Hazards

Acute and Chronic Toxicity

2-Chloroethanol exhibits systemic toxicity via all exposure routes:

- Inhalation: LC₅₀ (rats) = 16–62 mL/m³; causes pulmonary edema and cardiovascular collapse.

- Dermal Absorption: LD₅₀ (rats) = 68–470 mg/kg; fatalities reported at 5 mL in humans.

- Ingestion: LD₅₀ (rats) = 60–150 mg/kg; symptoms include nausea, metabolic acidosis, and coma.

Metabolites like 2-chloroacetaldehyde deplete glutathione, exacerbating hepatotoxicity.

Genotoxicity and Carcinogenicity

The European Food Safety Authority (EFSA) deems genotoxicity inconclusive, with no evidence of carcinogenicity in rodent studies. However, the metabolite 2-chloroacetic acid is implicated in renal and hepatic damage.

Environmental Impact

2-Chloroethanol’s high water solubility and moderate volatility (Henry’s law constant = 3.2 × 10⁻⁶ atm·m³/mol) pose contamination risks. Biodegradation studies show partial breakdown via microbial action, but persistent residues necessitate controlled disposal.

Recent Research and Antidote Development

Physical Description

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Colorless liquid with a faint, ether-like odor.

Color/Form

Colorless liquid.

XLogP3

Boiling Point

128.6 °C

128-130 °C @ 760 MM HG

128-130 °C

262°F

Flash Point

105 °F (40 °C) (open cup)

60 °C c.c.

140°F

Vapor Density

2.78 (AIR= 1)

Relative vapor density (air = 1): 2.78

2.78

Density

1.197 @ 20 °C/4 °C

Relative density (water = 1): 1.2

1.20

LogP

log Kow = -0.06

-0.06

Odor

SWEET, PLEASANT

Faint ether-like odor.

Melting Point

-67.5 °C

-67 °C

-90°F

UNII

GHS Hazard Statements

H310: Fatal in contact with skin [Danger Acute toxicity, dermal];

H330: Fatal if inhaled [Danger Acute toxicity, inhalation]

Pharmacology

Vapor Pressure

7.18 mmHg

4.9 MM HG @ 20 °C

Vapor pressure, kPa at 20 °C: 0.65

5 mmHg

Pictograms

Acute Toxic

Impurities

Other CAS

59826-67-4

19600-96-5

Wikipedia

Biological Half Life

Use Classification

Methods of Manufacturing

MADE FROM ETHYLENE BY THE ACTION OF A HYPOCHLORITE.

2-Chloroethanol can be synthesized by reaction of hypochlorous acid with ethylene.

General Manufacturing Information

Ethanol, 2-chloro-: ACTIVE

For many years 2-chloroethanol was manufactured on a large scale as a precursor to ethylene oxide, but this process has been almost completely displaced by the direct oxidation of ethylene to ethylene oxide.

Analytic Laboratory Methods

A simple quantitative method for the determination of residual ethylene chlorohydrin in fumigated foodstuffs was described. The method was based on a solvent extraction and quantitative determination of ethylene chlorohydrin by capillary gas chromatography using dibutyl ketone as internal standard. The detection limit was 2 ng. Recoveries from foodstuffs were between 85 and 99% in the concn range of up to 100 ppm.

A gas chromatographic method was developed for the determination of ethylene chlorohydrin in aqueous ophthalmic solutions.

ASTM D3695. Standard Test Method for Volatile Alcohols in Water by Direct Aqueous-Injection Gas Chromatorgraphy. GCFID, detection limit 1.0 mg/L

USEPA Volatile Organics by Gas Chromatography/Mass Spectrometry (GC/MS): Packed Column Technique OSW 8240A-S, -W. GCMS, no detection limit reported

Interactions

2-Chloroethanol is thought to interfere with the detoxification mechanisms of the alkaloids. Chickens were administered monocrotaline after separate groups were pretreated with BHA and 2-chloroethanol. There was an apparent deleterious effect of monocrotaline in 2-chloroethanol-pretreated chickens, similar to that in non-pretreated birds, with respect to growth rates, morbility, mortality, and hepatic histopatholoqy. Monocrotaline pyrrole formation was measured in chickens pretread with BHA and 2-chloroethanol by means of the Erlich reagent reaction spectrophotometric assay. There was a significant difference in pyrrole production between the treatment groups. The 2-chloroethanol plus-monocrotaline (40 mg/kg), BHA (500 mg/kg) plus monocrotaline, nonocrotaline, BHA (100 mg/kg) plus monocrotaline (20 mg/kg), and BHA (500 mg/kg) plus 2-chloroethanol and monocrotaline groups had decreasing amounts of pyrrole metabolite formation respectively.

Stability Shelf Life

Dates

Upregulation of CYP2E1 expression causes oxidative damage induced by 2-chloroethanol in primary cultured rat astrocytes

Hongge Tang, Qi Sun, Tong Wang, Yingjun Liao, Gaoyang Wang, Fenghong Zhao, Yaping JinPMID: 31585129 DOI: 10.1016/j.neuro.2019.09.016

Abstract

Brain edema caused by subacute poisoning with 1,2-dichloroethane (1,2-DCE) has gained much attention during recent years, but its underlying mechanism is poorly understood. As an intermediate metabolite of 1,2-DCE in vivo, 2-chloroethanol (2-CE) can be transformed into chloroacetaldehyde and reactive oxygen species (ROS) through cytochrome P450 2E1 (CYP2E1) mediated metabolism. In previous studies, it was found that CYP2E1 expression is enhanced in the brain of mice treated with 1,2-DCE. This study was designed to verify the roles of CYP2E1 overexpression in 2-CE induced cytotoxicity in rat astrocytes, and the contribution of specific signaling molecules to the upregulation of CYP2E1 expression caused by 2-CE. The results of this study demonstrate that treatment with 2-CE can enhance CYP2E1 protein and mRNA levels, cause an increase in ROS and MDA levels, and higher percentages of apoptotic cells in rat astrocytes. Pretreatment with either diallyl sulfide or vitamin C, the inhibitor of CYP2E1 or scavenger of ROS, respectively, can suppress the levels of CYP2E1 expression, ROS and MDA, ameliorate cell apoptosis, and attenuate phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) in these cells. Additionally, pretreatment with the inhibitor of either ERK1/2 or transcriptional factor specificity protein 1 (SP1) can suppress the CYP2E1 expression, and alleviate the oxidative damage caused to these cells. In conclusion, our findings demonstrate that CYP2E1 overexpression plays a crucial role in 2-CE induced oxidative damage of rat astrocytes, and that CYP2E1 expression is upregulated partially through the activation of the ERK1/2 and SP1 signaling pathways by ROS generated during CYP2E1-mediated 2-CE metabolism. This study provides novel information that can be used in elucidating the mechanism by which 1,2-DCE induces brain edema.Protein quantification and visualization via ultraviolet-dependent labeling with 2,2,2-trichloroethanol

Anand Chopra, William G Willmore, Kyle K BiggarPMID: 31558752 DOI: 10.1038/s41598-019-50385-9

Abstract

The incorporation of 2,2,2-trichloroethanol in polyacrylamide gels allows for fluorescent visualization of proteins following electrophoresis. Ultraviolet-light exposure, in the presence of this trichlorinated compound, results in a covalent modification of the tryptophan indole ring that shifts the fluorescent emission into the visible range. Based on this principle, we used 2,2,2-trichloroethanol to develop a microplate format protein quantification assay based on the fluorescent signal generated by modified proteins. We also demonstrated a specific fluorescent emission of 2,2,2-trichloroethanol-labeled protein at 450 nm, with a 310 nm excitation, resulting from modification of both tryptophan and tyrosine residues. Following optimization, this protein quantification assay displayed superior sensitivity when compared to UV absorbance at 280 nm (A280), and enabled quantification beyond the linear range permitted by the Bradford method. This 100 μL assay displayed a sensitivity of 10.5 μg in a range up to at least 200 μg. Furthermore, we extended the utility of this method through the development of a 20 μL low-volume assay, with a sensitivity of 8.7 μg tested up to 100 μg, which enabled visualization of proteins following SDS-PAGE. Collectively, these results demonstrate the utility of 2,2,2-trichloroethanol-based protein quantification and demonstrates the protein visualization in polyacrylamide gels based on 2,2,2-trichloroethanol-labeling pre-electrophoresis.Fluorescent Protein Visualization Immediately After Gel Electrophoresis Using an In-Gel Trichloroethanol Photoreaction with Tryptophan

Carol L Ladner-Keay, Raymond J Turner, Robert A EdwardsPMID: 30097944 DOI: 10.1007/978-1-4939-8745-0_22

Abstract

SDS-polyacrylamide gel electrophoresis (SDS-PAGE) is one of the essential techniques in molecular biology and biochemistry laboratories and requires rapid visualization methods for efficient sample analysis. Proteins on polyacrylamide gels can be visualized within 5 min via the photoreaction of tryptophan with trichloroethanol. This process does not require protein fixation, staining, or destaining. In this method polyacrylamide gels are prepared by adding trichloroethanol before polymerization. After electrophoresis, the gel is immediately activated on a standard UV transilluminator and the fluorescently labeled proteins are imaged. The reaction is based on the photoreaction of trichloroethanol with tryptophan residues within the protein. This generates a visible blue-green fluorescence (∼500 nm) that is accurately imaged. Here we describe the preparation of Tris-glycine and Tris-tricine SDS-polyacrylamide gels with trichloroethanol and the photoreaction and visualization of tryptophan containing proteins.[Simultaneous determination of trichloroethylene and trichloroethanol in blood by liquid-liquid extraction-gas chromatography]

H P Ye, J Shao, S W Tan, X Y Shan, Y P ShiPMID: 29294559 DOI: 10.3760/cma.j.issn.1001-9391.2017.10.020

Abstract

To establish a method for determing the trichloroethylene(TCE)and trichloroethanol(TCOH)in blood samples by liquid-liquid extraction-gas chromatography with electron capture detector.With this method,ether was used as extraction solvent and trichloromethane was used as an internal standard. The whole blood sample was extracted with ether, and dehydrated by anhydrous sodium sulfate. Then the analytes were separated on HP-5 capillary column(30m×0.32mm×0.15μm)and detected byECD.The retention time was for qualitative analysis and the internal standard was for quantitation.

The standard curves of TCE and TCOH showed significant linearity between 95.5μg/L-7640.0μg/L(

=0.9997)and 19.0μg/L-1520.0μg/L(

=0.9992). The average recovery was 95.5%-103.6%.The intra-day and inter-day precisions(

)were 2.5%-6.8%(

=6)and 1.6%-4.3%(

=6) respectively. The detect limit of TCE and TCOH were 2.10 μg/L and 0.56μg/L(S/N=3)respectively.The blood can be kept 7 days at-20℃ refrigerator without significantly loss.

This method is proved to be simple,practical and highly sensitive. It can satisfy the request for the determination of blood samples of humans exposed to TCE.

Simple method to detect triclofos and its metabolites in plasma of children by combined use of liquid chromatography tandem-mass spectrometry and gas chromatography-mass spectrometry

Hirotaka Sato, Yuki Ito, Miho Inoue, Yuki Nakahira, Satoru Hashimoto, Tamie Nakajima, Michihiro KamijimaPMID: 31243319 DOI: 10.1038/s41598-019-45790-z

Abstract

Triclofos sodium (TCS) and chloral hydrate (CH) are widely used as sedatives for children, but no analytical method to simultaneously monitor concentrations of blood TCS, CH and their metabolites, trichloroacetic acid (TCA) and trichloroethanol (TCEOH), has been reported. The present study aimed to develop a simple analytical method for TCS and its metabolites (TCA, TCEOH and CH) in small-volume plasma from children. After acidification of specimens, TCS formic acid adduct or the metabolites derivatized using water/sulfuric acid/methanol (6:5:1, v/v) were measured by combined use of liquid chromatography tandem-mass spectrometry and gas chromatography mass-spectrometry. The limits of detection and quantification levels (µg/ml) were 0.10 and 0.29 for TCS, 0.24 and 0.72 for TCA, 0.10 and 0.31 for TCEOH, and 0.25 and 0.76 for CH, respectively. The mean recoveries were 82.8-107% for TCS, 85.4-101% for TCA, 91.6-107% for TCEOH, and 88.9-109% for CH. Within-run and between-run precision (percent of relative standard deviation, %RSD) using this method ranged from 1.1 to 15.7% and 3.6 to 13.5%, respectively, for TCS and all of its metabolites. The calibration curves were obtained with standard spiked plasma, and all of the coefficients of determination were more than 0.975. Subsequently, we applied the present method to plasma taken from five children after sedation induced by CH and TCS. In addition to TCS and CH, elevated TCA and TCEOH concentrations were detected. This new method can be applied for the pharmacokinetic analysis of TCS and its metabolites and the determination of the optimal TCS dosage in children.Peroxidase improves the activity of catalase by preventing aggregation during TFE-induced denaturation

Mohammad Furkan, Asim Rizvi, Md Tauqir Alam, Aabgeena NaeemPMID: 28150569 DOI: 10.1080/07391102.2017.1287007

Abstract

Catalase, a ubiquitous enzyme of the free radical scavenging machinery unfolds and aggregates in the presence of 2,2,2-triflouroethanol (TFE). Catalase molecule aggregates at 50% TFE as evident by high thioflavin T fluorescence, shifted congo red absorbance, change in circular dichroism and soret spectra. TEM images confirmed the nature of catalase aggregates to be oligomers. Organic solvent-induced aggregation of catalase is prevented by the presence of peroxidase (another enzyme of the free radical scavenging machinery). To alter the progress of aggregation in presence of increasing concentration of TFE, we determined the effect of peroxidase on catalase oligomerization by several different techniques, including turbidity measurement, activity assay, thioflavin T fluorescence, circular dichroism, shift in congo red absorbance, transmission electron microscopy (TEM), Rayleigh scattering, soret absorption spectra, and ANS fluorescence. The presence of peroxidase in the vicinity of folded catalase helps it to remain functionally active and inhibited aggregation in the presence of TFE, suggesting that proteins are stable in crowded environments. Moreover, this catalase-peroxidase interaction is biologically significant as it provides insights into how the aggregation process may be altered.Improved protein-crystal identification by using 2,2,2-trichloroethanol as a fluorescence enhancer

Christian Pichlo, Christine Toelzer, Konrad Chojnacki, Sinan Öcal, Matthias Uthoff, Sabine Ruegenberg, Thomas Hermanns, Magdalena Schacherl, Martin S Denzel, Kay Hofmann, Karsten Niefind, Ulrich BaumannPMID: 29717999 DOI: 10.1107/S2053230X18005253

Abstract

The identification of initial lead conditions for successful protein crystallization is crucial for structural studies using X-ray crystallography. In order to reduce the number of false-negative conditions, an emerging number of fluorescence-based methods have been developed which allow more efficient identification of protein crystals and help to distinguish them from salt crystals. Detection of the native tryptophan fluorescence of protein crystals is one of the most widely used methods. However, this method can fail owing to the properties of the crystallized protein or the chemical composition of the crystallization trials. Here, a simple, fast and cost-efficient method employing 2,2,2-trichloroethanol (TCE) has been developed. It can be performed with a standard UV-light microscope and can be applied to cases in which detection of native tryptophan fluorescence fails. In four test cases this method had no effect on the diffraction properties of the crystals and no structural changes were observed. Further evidence is provided that TCE can be added to crystallization trials during their preparation, making this method compatible with high-throughput approaches.Trichloroethylene and trichloroethanol induce skin sensitization with focal hepatic necrosis in guinea pigs

Na Zhao, Xiangrong Song, Hisao Naito, Hongling Li, Yongshun Huang, Lili Liu, Fengrong Lu, Tingfeng Cai, Yuki Ito, Michihiro Kamijima, Hanlin Huang, Tamie Nakajima, Hailan WangPMID: 32799435 DOI: 10.1002/1348-9585.12142

Abstract

Occupational exposure to trichloroethylene (TCE) induces trichloroethylene hypersensitivity syndrome (TCEHS), which causes hypersensitivity dermatitis and hepatitis. However, whether TCE itself or its two metabolites, trichloroethanol (TCEOH) and trichloroacetic acid (TCA), are involved in TCEHS remains unclear. Therefore, in this study we explored the allergens causing TCEHS and characterized TCEHS-related liver injury in guinea pigs.The guinea pig maximization test was performed using TCE, TCEOH, and TCA as candidate allergens. Skin inflammation was scored, and liver function and histopathological changes were evaluated by biochemical tests and hematoxylin and eosin staining, respectively.

The sensitization rates for TCE, TCEOH, and TCA were 90.0%, 50.0%, and 0.0%, respectively. In the TCE and TCEOH experimental groups, the skin showed varying degrees of erythema with eosinophil granulocyte infiltration in the dermis. Additionally, serum alanine aminotransferase and γ-glutamyl transpeptidase levels increased significantly, and histological analysis revealed focal hepatocellular necrosis with inflammatory cell infiltration in the liver.

TCE is the main cause of allergy and TCEOH is a secondary factor for allergy in guinea pigs. TCE and TCEOH can cause immune-mediated skin sensitization complicated by focal hepatic necrosis.